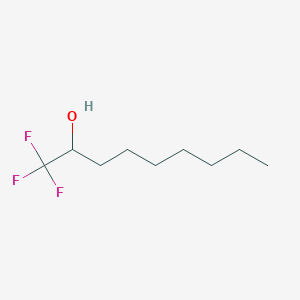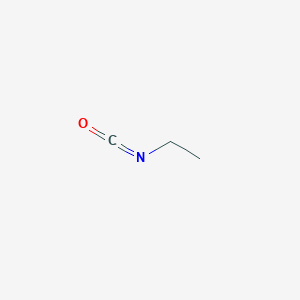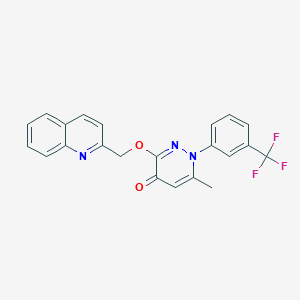
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iomethin is a radioiodinated quinoline derivative known for its potential tumor-localizing activity. It is primarily used in the field of radiopharmaceuticals for the detection of ocular melanoma . The compound’s unique structure and properties make it a valuable tool in medical imaging and cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iomethin is synthesized through a series of chemical reactions involving quinoline derivatives. The key step in its preparation is the radioiodination of the quinoline ring.
Industrial Production Methods: The industrial production of Iomethin involves large-scale synthesis using automated systems to ensure precision and safety. The process typically includes the following steps:
Preparation of Quinoline Derivatives: The starting material, quinoline, is modified to introduce functional groups that facilitate radioiodination.
Radioiodination: The modified quinoline is subjected to radioiodination using iodine-125 under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using chromatographic techniques to remove any impurities and unreacted materials.
Chemical Reactions Analysis
Types of Reactions: Iomethin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert Iomethin into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Iomethin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other radioiodinated compounds.
Biology: Employed in the study of cellular uptake and localization of radiopharmaceuticals.
Medicine: Utilized in the detection and imaging of ocular melanoma and other tumors.
Industry: Applied in the development of new radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
The mechanism of action of Iomethin involves its ability to localize in tumor tissues due to its radioiodinated quinoline structure. The iodine-125 isotope emits gamma radiation, which can be detected using imaging techniques. This allows for the precise localization of tumors. The molecular targets and pathways involved include the interaction of Iomethin with cellular receptors and transporters that facilitate its uptake into tumor cells .
Comparison with Similar Compounds
Iodoquinoline Derivatives: These compounds share a similar quinoline structure with iodine substitution.
Radioiodinated Compounds: Other compounds labeled with iodine-125 for tumor imaging.
Comparison: Iomethin is unique due to its specific radioiodinated quinoline structure, which provides high tumor localization efficiency. Compared to other iodoquinoline derivatives, Iomethin offers better imaging capabilities due to the presence of iodine-125. Additionally, its synthesis and purification methods ensure high purity and yield, making it a preferred choice in radiopharmaceutical applications .
Properties
CAS No. |
146824-84-2 |
|---|---|
Molecular Formula |
C22H16F3N3O2 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
6-methyl-3-(quinolin-2-ylmethoxy)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C22H16F3N3O2/c1-14-11-20(29)21(27-28(14)18-7-4-6-16(12-18)22(23,24)25)30-13-17-10-9-15-5-2-3-8-19(15)26-17/h2-12H,13H2,1H3 |
InChI Key |
MEDBYYVLGPWKFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
Key on ui other cas no. |
146824-84-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


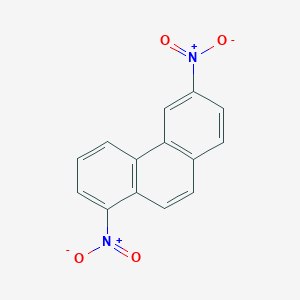

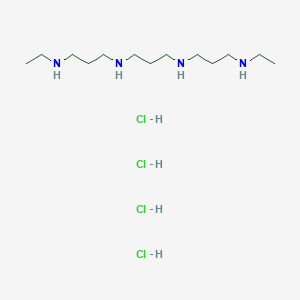
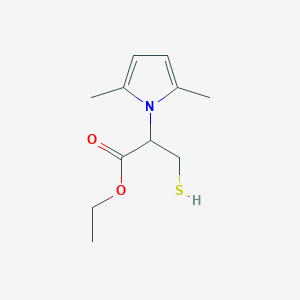
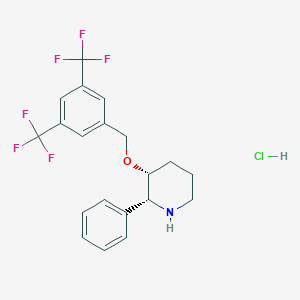
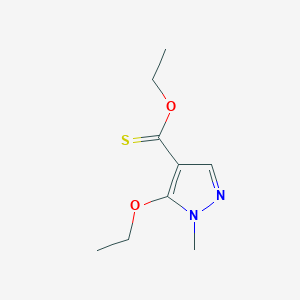
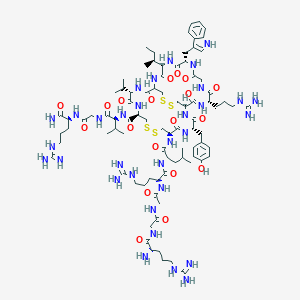

![(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester](/img/structure/B125266.png)

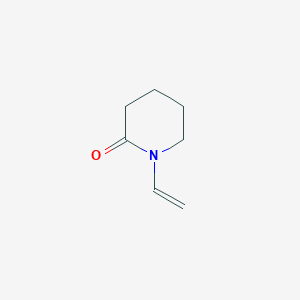
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
